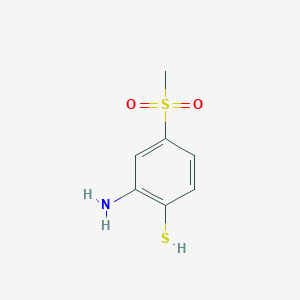

2-Amino-4-(methylsulfonyl)benzenethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(methylsulfonyl)benzenethiol, also known as mesna, is a sulfhydryl compound that has been widely used in clinical practice as a cytoprotective agent. It is a water-soluble compound that has been shown to protect against the toxic effects of chemotherapeutic agents, particularly those that produce reactive oxygen species.

科学的研究の応用

Unexpected Formation of Benzothiazoles

Research highlights the role of 2-Amino-4-(methylsulfonyl)benzenethiol in the unexpected formation of benzothiazoles during the synthesis of new heterocycles, specifically benzo-1,2,4-dithiazines. The study indicates a simple and efficient method to prepare these compounds, showcasing the compound's utility in heterocyclic chemistry (Fajkusová & Pazdera, 2008).

Coenzyme M Analogues

2-Amino-4-(methylsulfonyl)benzenethiol and its analogues have been investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study underscores the compound's relevance in biochemistry, particularly in the context of methane biosynthesis and its inhibition (Gunsalus, Romesser, & Wolfe, 1978).

Molecular Electronic Device

A molecule containing a nitroamine redox center, similar in structure to 2-Amino-4-(methylsulfonyl)benzenethiol, was used in a self-assembled monolayer in an electronic device, demonstrating the compound's potential in molecular-scale electronics. The device exhibited negative differential resistance and a significant on-off peak-to-valley ratio, highlighting the compound's role in advancing electronic materials research (Chen, Reed, Rawlett, & Tour, 1999).

Heterocyclic Ketenethioacetal Derivatives

The compound's utility is further illustrated in the synthesis and reaction of heterocyclic ketenethioacetal derivatives, where 2-Amino-4-(methylsulfonyl)benzenethiol reacted with nucleophilic reagents, leading to the production of replacement products of methylthio groups in good yields. This research contributes to the field of organic synthesis and offers insights into the chemical reactivity of sulfur-containing compounds (Tominaga, Morita, Matsuda, & Kobayashi, 1975).

Schiff Base Synthesis

Another study focuses on the synthesis and crystal structure of a new Schiff base involving 2-Amino-4-(methylsulfonyl)benzenethiol, demonstrating the compound's application in the preparation of complex molecules with potential biological activity. The detailed structural analysis provided by this research contributes to the understanding of molecular interactions and properties (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

特性

IUPAC Name |

2-amino-4-methylsulfonylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-12(9,10)5-2-3-7(11)6(8)4-5/h2-4,11H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFICJTMKAFXYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(methylsulfonyl)benzenethiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2857383.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)

![2-[(Oxolan-3-yl)methoxy]acetonitrile](/img/structure/B2857387.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)

![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)

![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)